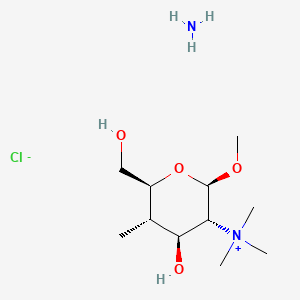

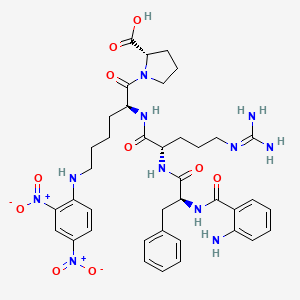

Abz-phe-arg-lys(dnp)-pro-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El compuesto 2-aminobenzoyl-L-fenilalanil-L-arginil-L-lisil-(2,4-dinitrofenil)-L-prolina (Abz-FR-K(Dnp)-P-OH) es un sustrato fluorogénico utilizado principalmente para el ensayo de la actividad de la enzima convertidora de angiotensina-1 (ACE1). La fluorescencia del compuesto se apaga por el grupo 2,4-dinitrofenilo hasta que la escisión en el enlace arginil-lisil los separa, lo que lo hace útil para diversos ensayos bioquímicos .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de 2-aminobenzoyl-L-fenilalanil-L-arginil-L-lisil-(2,4-dinitrofenil)-L-prolina implica el ensamblaje paso a paso de la cadena peptídica mediante la síntesis de péptidos en fase sólida (SPPS). El proceso normalmente incluye:

Reacciones de acoplamiento: Cada aminoácido se acopla secuencialmente a la cadena peptídica en crecimiento utilizando reactivos como N,N'-diisopropilcarbodiimida (DIC) y hidroxi benzotriazol (HOBt).

Pasos de desprotección: Los grupos protectores de los aminoácidos se eliminan utilizando ácido trifluoroacético (TFA) para exponer los sitios reactivos para un nuevo acoplamiento.

Escisión de la resina: El péptido completado se escinde de la resina utilizando un cóctel de escisión, que a menudo contiene TFA, agua y productos de limpieza como triisopropilsilano (TIS).

Métodos de producción industrial

La producción industrial de este compuesto sigue principios similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Los sintetizadores de péptidos automatizados y la cromatografía líquida de alto rendimiento (HPLC) se utilizan comúnmente para garantizar la coherencia y la calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

La 2-aminobenzoyl-L-fenilalanil-L-arginil-L-lisil-(2,4-dinitrofenil)-L-prolina experimenta varios tipos de reacciones:

Hidrólisis: El enlace peptídico entre los residuos arginil y lisil se hidroliza por ACE1, lo que lleva a la separación de los grupos 2-aminobenzoyl y 2,4-dinitrofenilo.

Apagamiento y liberación de fluorescencia: La fluorescencia del grupo 2-aminobenzoyl se apaga por el grupo 2,4-dinitrofenilo hasta que se produce la escisión.

Reactivos y condiciones comunes

Hidrólisis: Se realiza normalmente en soluciones tamponadas a pH fisiológico (7,4) y temperatura (37 °C).

Medición de fluorescencia: Se utiliza la excitación a 320 nm y la emisión a 420 nm para controlar los cambios de fluorescencia.

Productos principales

Los productos principales de la reacción de hidrólisis son los grupos 2-aminobenzoyl y 2,4-dinitrofenilo separados, junto con los fragmentos de péptidos restantes .

Aplicaciones Científicas De Investigación

La 2-aminobenzoyl-L-fenilalanil-L-arginil-L-lisil-(2,4-dinitrofenil)-L-prolina se utiliza ampliamente en la investigación científica para:

Ensayos de actividad de ACE1: Sirve como sustrato para medir la actividad de ACE1 en plasma, tejidos y cultivos celulares.

Pantalla de inhibidores: El compuesto se utiliza para detectar posibles inhibidores de ACE1, lo que es relevante para la investigación de la hipertensión y las enfermedades cardiovasculares.

Análisis cinético: Los investigadores lo utilizan para estudiar la cinética de ACE1 y enzimas relacionadas, proporcionando información sobre los mecanismos enzimáticos y posibles objetivos terapéuticos

Mecanismo De Acción

El mecanismo de acción implica la hidrólisis del enlace peptídico entre los residuos arginil y lisil por ACE1. Esta escisión separa los grupos 2-aminobenzoyl y 2,4-dinitrofenilo, lo que da como resultado un aumento medible de la fluorescencia. El objetivo molecular es ACE1, y la vía implica la hidrólisis enzimática del sustrato peptídico .

Comparación Con Compuestos Similares

Compuestos similares

2-aminobenzoyl-L-fenilalanil-L-arginil-L-lisil-(2,4-dinitrofenil)-L-alanina: Otro sustrato fluorogénico para ACE1 con una estructura similar pero una secuencia de aminoácidos diferente.

2-aminobenzoyl-L-fenilalanil-L-arginil-L-lisil-(2,4-dinitrofenil)-L-glicina: Sustrato similar con glicina en lugar de prolina.

Singularidad

La 2-aminobenzoyl-L-fenilalanil-L-arginil-L-lisil-(2,4-dinitrofenil)-L-prolina es única debido a su secuencia específica, que proporciona una escisión óptima por ACE1 y un mecanismo de apagamiento de la fluorescencia distinto. Esto la hace particularmente útil para ensayos precisos y sensibles .

Propiedades

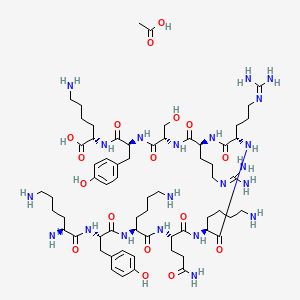

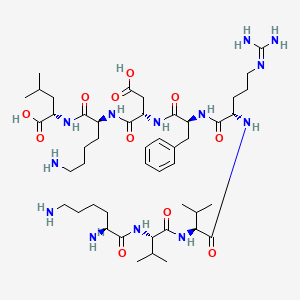

Fórmula molecular |

C39H49N11O10 |

|---|---|

Peso molecular |

831.9 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C39H49N11O10/c40-27-13-5-4-12-26(27)34(51)47-31(22-24-10-2-1-3-11-24)36(53)45-29(15-8-20-44-39(41)42)35(52)46-30(37(54)48-21-9-16-32(48)38(55)56)14-6-7-19-43-28-18-17-25(49(57)58)23-33(28)50(59)60/h1-5,10-13,17-18,23,29-32,43H,6-9,14-16,19-22,40H2,(H,45,53)(H,46,52)(H,47,51)(H,55,56)(H4,41,42,44)/t29-,30-,31-,32-/m0/s1 |

Clave InChI |

ZEWJTBVOMMZVAU-YDPTYEFTSA-N |

SMILES isomérico |

C1C[C@H](N(C1)C(=O)[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O |

SMILES canónico |

C1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4N)C(=O)O |

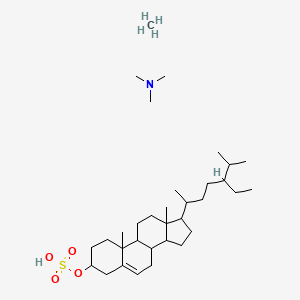

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Glu4]-Oxytocin (acetate)](/img/structure/B10855209.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride](/img/structure/B10855222.png)

![[(2R,3S,4S,5R,6S)-6-[[(2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10855243.png)

![5-hydroxy-7-methoxy-3-[4-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B10855251.png)

![disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate](/img/structure/B10855263.png)